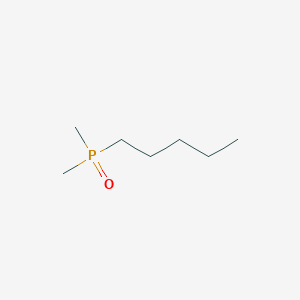

Phosphine oxide, dimethylpentyl-

Description

Overview of Organophosphorus Compounds in Chemical Research

Organophosphorus compounds are a diverse class of organic molecules containing a phosphorus-carbon bond. wikipedia.orgslideshare.net Their chemistry is a significant field of study due to their wide-ranging applications. wikipedia.orgtaylorandfrancis.com These compounds are integral to various industrial and biological processes. Phosphorus, a member of group 15 of the periodic table, shares similarities with nitrogen, leading to analogous properties in their respective compounds. wikipedia.org The classification of organophosphorus compounds is often based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.org

A significant portion of organophosphorus compounds are used in agriculture as pesticides, offering an alternative to persistent chlorinated hydrocarbons. wikipedia.org However, this class also includes highly toxic compounds, such as nerve agents. wikipedia.orgmdpi.com In a broader industrial and environmental context, the definition of an organophosphorus compound can extend to molecules with an organic substituent but not necessarily a direct phosphorus-carbon bond, such as the pesticide malathion. wikipedia.org

Significance of Phosphine (B1218219) Oxides as a Class of Organic Ligands and Reagents

Phosphine oxides (R₃P=O) are tetracoordinate, pentavalent phosphorus compounds that have garnered significant interest in various chemical fields. researchgate.netbohrium.com They are recognized for their utility as reagents in organic synthesis, metal extractants, and flame retardants. researchgate.netbohrium.com The phosphoryl oxygen's basicity, influenced by the nature of its substituents, plays a crucial role in determining the electronic properties of metal centers in complexes, making them versatile in catalysis. researchgate.netbohrium.com

The applications of phosphine oxide-based metal complexes are extensive, covering polymerization, C-C and Si-C bond activation, oxidation, reduction, hydroformylation, hydrophosphination, hydrogenation, and cyclization reactions. researchgate.netbohrium.com The stability of the P=O bond is a key factor in their chemical behavior. ru.nl Phosphine oxides are also employed as ligands in coordination chemistry and can influence the properties of other ligands in a complex. wikipedia.org Their ability to form strong hydrogen bonds makes them useful as surface acidity probes and in the creation of supramolecular networks. mdpi.comnih.gov

Historical Context of Phosphine Oxide Research Methodologies

The history of organophosphorus chemistry dates back to the 19th century, with significant advancements occurring in the latter half of the 20th century. mdpi.com Early synthetic methods for phosphines, the precursors to phosphine oxides, were often hampered by the air sensitivity of the products. rsc.org The development of rigorous air-free techniques was a crucial step forward. rsc.org

Historically, the synthesis of tertiary phosphine oxides involved a variety of methods, including the use of Grignard reagents with phosphorus oxychloride or other phosphorus halides. google.com The oxidation of tertiary phosphines is a common route to phosphine oxides. wikipedia.org While air oxidation is often sufficient for trialkylphosphines, it can lead to a mixture of products. mdpi.comrsc.org Consequently, methods using cleaner oxidants like hydrogen peroxide were developed. nih.govrsc.org

The deoxygenation of phosphine oxides to regenerate phosphines has also been a significant area of research, driven by the fact that many important reactions produce phosphine oxides as byproducts. wikipedia.orgorganic-chemistry.org Early methods often required harsh conditions, but newer techniques utilize reagents like silanes. organic-chemistry.orgacs.org The development of catalytic methods for both the synthesis and reduction of phosphine oxides represents a major advancement in the field. ru.nlresearchgate.net

Current Research Landscape and Gaps for Specific Phosphine Oxides

Current research in phosphine oxide chemistry is vibrant and multifaceted. There is a growing interest in their application in medicinal chemistry, where they are being explored as polar structural elements in drug design due to their high solubility and metabolic stability. acs.orgnih.gov The synthesis of P-stereogenic phosphine oxides is another active area, with applications in asymmetric catalysis. researchgate.netacs.org

Despite the broad interest in phosphine oxides, many specific derivatives remain understudied. While common phosphine oxides like triphenylphosphine (B44618) oxide are well-characterized, the properties and applications of less common structures, such as those with specific alkyl substituents like dimethylpentyl phosphine oxide, are not as thoroughly documented. There is a gap in the literature regarding the detailed physicochemical properties, specific catalytic applications, and potential unique reactivity of such asymmetrically substituted alkyl phosphine oxides. Research is often focused on broader classes of phosphine oxides or those with more complex functionalities, leaving simpler alkyl derivatives less explored. tandfonline.comontosight.ai

Aims and Objectives of Comprehensive Research on Dimethylpentyl Phosphine Oxide

A comprehensive research program on Phosphine oxide, dimethylpentyl- would aim to fill the existing knowledge gap. The primary objective would be to synthesize and purify the compound to a high degree, allowing for a thorough characterization of its fundamental physicochemical properties. This would include detailed spectroscopic analysis (NMR, IR) and determination of properties like melting point, boiling point, and solubility.

A second key objective would be to explore its potential as a ligand in catalysis. This would involve synthesizing metal complexes of dimethylpentyl phosphine oxide and evaluating their catalytic activity in a range of organic transformations. The steric and electronic effects of the dimethyl and pentyl groups on the phosphorus center would be of particular interest.

Structure

3D Structure

Properties

CAS No. |

39763-51-4 |

|---|---|

Molecular Formula |

C7H17OP |

Molecular Weight |

148.18 g/mol |

IUPAC Name |

1-dimethylphosphorylpentane |

InChI |

InChI=1S/C7H17OP/c1-4-5-6-7-9(2,3)8/h4-7H2,1-3H3 |

InChI Key |

GGOKCNIPSSHBDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCP(=O)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dimethylpentyl Phosphine Oxide and Analogues

Regioselective and Stereoselective Synthesis Routes

Achieving regioselectivity (control over the position of bond formation) and stereoselectivity (control over the 3D arrangement of atoms) is a central theme in modern organophosphorus chemistry. For a molecule like dimethylpentyl phosphine (B1218219) oxide, these principles would govern the precise construction of the P-C bonds and, if applicable, the creation of a chiral phosphorus center.

Development of Novel Organophosphorus Synthesis Pathways

Traditional methods for synthesizing phosphine oxides often rely on the oxidation of tertiary phosphines or the reaction of phosphorus halides with Grignard reagents. wikipedia.orggoogle.com While effective, these routes can lack functional group tolerance. Modern pathways offer greater versatility and control.

Key contemporary methods applicable to the synthesis of dialkylaryl or trialkyl phosphine oxides include:

Hirao Reaction: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming P-C bonds between H-phosphine oxides, H-phosphinates, or dialkyl phosphites and aryl or vinyl halides. researchgate.net This method has been refined to work without the need for expensive phosphine ligands, using palladium acetate (B1210297) as a catalyst. researchgate.net

Metal-Catalyzed Cross-Coupling: Beyond the Hirao reaction, various metal catalysts, including nickel and copper, are used to couple P(O)-H compounds with a wide range of partners like arylboronic acids, diaryliodonium salts, and alkyl halides. organic-chemistry.org For instance, a nickel-catalyzed coupling can efficiently produce triarylphosphine oxides from arylboronic acids and H-phosphine oxides. organic-chemistry.org

Hydrophosphinylation: The direct addition of a P-H bond across a double or triple bond is an atom-economical method for creating P-C bonds. Palladium catalysis can achieve Markovnikov addition of secondary phosphine oxides to alkynes, yielding vinylphosphine oxides. organic-chemistry.org

Aryne Chemistry: The use of arynes offers a transition-metal-free pathway for the P-arylation of H-phosphine oxides and related compounds under mild conditions, avoiding the harsher conditions of some metal-catalyzed reactions. organic-chemistry.org

A plausible route to dimethylpentyl phosphine oxide could start from dimethylphosphine (B1204785) oxide, a readily prepared intermediate. wikipedia.org This secondary phosphine oxide could then be coupled with a pentyl halide or an equivalent electrophile using a suitable catalytic system.

| Synthetic Pathway | Reactants | Catalyst/Conditions | Product Type |

| Hirao Reaction | Secondary Phosphine Oxide + Aryl/Vinyl Halide | Pd(OAc)₂, Base | Aryl/Vinyl Phosphine Oxide |

| Ni-Catalyzed Coupling | H-Phosphine Oxide + Arylboronic Acid | Ni Catalyst | Aryl Phosphine Oxide |

| Pd-Catalyzed Hydrophosphinylation | Secondary Phosphine Oxide + Alkyne | Pd Catalyst | Alkenyl Phosphine Oxide |

| Radical Addition | Phosphine + Vinyl Sulfide | AIBN, Heat | Tris[2-(organylthio)ethyl]phosphine Oxide |

Investigation of P-C Bond Formation Mechanisms

The formation of the phosphorus-carbon bond is the cornerstone of phosphine oxide synthesis. The mechanism of this bond formation dictates the reaction's selectivity and efficiency.

Nucleophilic Substitution: This is a fundamental mechanism where a phosphorus nucleophile, such as a metal phosphide (B1233454) generated by deprotonating a secondary phosphine, attacks a carbon electrophile (e.g., an alkyl halide). nih.govrsc.org The synthesis of dimethylphosphine oxide itself can proceed via the reaction of diethyl phosphite (B83602) with a Grignard reagent, followed by hydrolysis. wikipedia.org

Oxidative Addition/Reductive Elimination: This is the dominant mechanism in many palladium-catalyzed cross-coupling reactions. The cycle typically involves the oxidative addition of an aryl or vinyl halide to a low-valent metal center (e.g., Pd(0)). The resulting complex then undergoes reaction with the phosphine oxide nucleophile, followed by reductive elimination to form the P-C bond and regenerate the catalyst. acs.org

Insertion Reactions: In hydrophosphinylation reactions, the mechanism can involve the insertion of an alkene or alkyne into a metal-phosphorus (M-P) or metal-hydride (M-H) bond within a catalyst-substrate complex. acs.orgliv.ac.uk The specific pathway (insertion into M-P vs. M-H) influences the regioselectivity of the final product. liv.ac.uk

Radical Pathways: P-C bonds can also be formed via radical mechanisms. For example, phosphine can react with vinyl sulfides under free-radical conditions initiated by AIBN to form tertiary phosphines, which are then oxidized to the corresponding phosphine oxides. tandfonline.com Photoinduced reactions also provide a route to P-C bond formation through radical intermediates. acs.org

Chiral Synthesis Approaches for Enantiomerically Pure Derivatives

When the phosphorus atom in a phosphine oxide is bonded to three different groups, it becomes a stereocenter. The synthesis of enantiomerically pure P-stereogenic phosphine oxides is of great interest for their application in asymmetric catalysis. frontiersin.orgnsf.gov

Several strategies have been developed to control the stereochemistry at the phosphorus center:

Chiral Auxiliaries: This is a widely used method where a racemic phosphorus compound is reacted with a single enantiomer of a chiral auxiliary (often derived from natural products like amino alcohols or menthol) to form diastereomers. nsf.govacs.org These diastereomers can be separated by crystallization or chromatography. Subsequent removal of the auxiliary, typically through nucleophilic substitution which proceeds with inversion of configuration at the phosphorus center, yields the enantiopure phosphine oxide. nsf.govacs.org

Kinetic Resolution: In this approach, a racemic mixture of phosphine oxides is reacted with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. nsf.gov This allows for the separation of the unreacted, enantiomerically enriched phosphine oxide. A palladium-catalyzed domino Heck-Suzuki reaction has been used for the enantioselective synthesis of P-chiral phosphine oxides. acs.org

Asymmetric Catalysis: The direct catalytic asymmetric synthesis of P-chiral phosphine oxides represents a highly efficient approach. Copper-catalyzed enantioselective arylation of secondary phosphine oxides with diaryliodonium salts is one such method that produces tertiary phosphine oxides with high enantiomeric excess. organic-chemistry.org

Dual Resolution: Innovative methods allow for the preparation of both enantiomers of a phosphine oxide from a single intermediate. One such strategy involves a dynamic kinetic resolution using a chiral auxiliary (like menthol) to form a single diastereomer of an alkoxyphosphonium salt. nih.gov This intermediate can then be directed down two different reaction pathways under controlled conditions (e.g., Arbuzov-type collapse vs. alkaline hydrolysis) to yield either enantiomer of the phosphine oxide. nih.gov

| Chiral Synthesis Method | Principle | Key Features |

| Chiral Auxiliaries | Formation and separation of diastereomers. nsf.gov | Relies on separable intermediates; auxiliary is often recoverable. nsf.gov |

| Kinetic Resolution | One enantiomer of a racemate reacts faster with a chiral reagent/catalyst. nsf.gov | Maximum theoretical yield of one enantiomer is 50%. |

| Asymmetric Catalysis | Direct formation of an enantiomerically enriched product from a prochiral substrate. organic-chemistry.orgacs.org | Highly atom-economical and efficient. |

| Dual Resolution | A single intermediate is selectively converted to either enantiomer. nih.gov | Provides access to both enantiomers from a common precursor and chiral source. nih.gov |

Green Chemistry Principles in Phosphine Oxide Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the design of synthetic routes for organophosphorus compounds. tandfonline.com

Solvent-Free and Atom-Economical Methodologies

Solvent-Free Synthesis: Performing reactions without a solvent minimizes waste and simplifies purification. Microwave-assisted organic synthesis (MAOS) has been successfully applied to the deoxygenation of phosphine oxides using reagents like polymethylhydrosiloxane (B1170920) (PMHS) under solvent-free conditions. researchgate.net Mechanochemistry, using ball milling, also enables the solvent-free deoxygenation of phosphine oxides in air, often with significantly faster reaction times compared to solution-based methods. rsc.org Catalyst- and solvent-free hydrophosphorylation of ketones with secondary phosphine oxides provides a green route to α-hydroxyphosphine oxides in high yields. thieme-connect.com

Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. Addition reactions, such as the hydrophosphination of alkenes and alkynes, are inherently atom-economical as all atoms of the reactants are combined in the product. liv.ac.uk The synthesis of tris[2-(organylthio)ethyl]phosphine oxides from phosphine and vinyl sulfides is an example of an atom-economic radical addition. tandfonline.com Another approach utilizes calcium carbide as a source for labeled acetylene (B1199291) to create 1,2-bis(phosphine oxide)ethanes in an atom-economical fashion. rsc.orgrsc.org

Catalytic Approaches for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry because catalysts increase reaction rates and selectivity, allowing for milder reaction conditions and reducing byproducts, even when used in small amounts.

Palladium and Nickel Catalysis: As previously mentioned, Pd and Ni complexes are workhorse catalysts for P-C cross-coupling reactions, enabling the synthesis of a vast range of phosphine oxides under relatively mild conditions. researchgate.netorganic-chemistry.org

Copper and Iron Catalysis: Cheaper and more earth-abundant metals like copper and iron are attractive alternatives. Copper catalysts are effective for various P-C bond formations, including the reaction of phosphorus nucleophiles with diaryliodonium salts and the coupling of propargylic alcohols with P(O)H compounds. organic-chemistry.org Iron-catalyzed phosphorylation of alcohols with P-H compounds also provides an efficient, ligand-free route to phosphine oxides. organic-chemistry.org

Photoredox Catalysis: Visible-light-induced transformations are emerging as a powerful green strategy. A combination of a photoredox catalyst and a nickel catalyst can mediate the coupling of aryl halides with H-phosphine oxides to generate arylphosphine oxides under mild conditions. organic-chemistry.orgrsc.org

The reduction of phosphine oxides back to phosphines is another area where green catalytic methods are crucial for recycling phosphorus resources. The use of inexpensive silanes with catalytic amounts of phosphoric acid esters provides a chemoselective method for this reduction, tolerating a variety of functional groups. rsc.orgorganic-chemistry.org An iodine-mediated reduction using phosphonic acid under solvent-free conditions has also been developed as an inexpensive and simple alternative. acs.org

Scale-Up and Process Optimization Strategies for Laboratory to Industrial Application

The transition from laboratory-scale synthesis to industrial production of trialkylphosphine oxides like dimethylpentyl phosphine oxide necessitates a focus on cost-effectiveness, efficiency, safety, and environmental impact. The primary synthetic routes—the Grignard reaction, the Michaelis-Arbuzov reaction, and the oxidation of tertiary phosphines—each present distinct advantages and challenges for large-scale applications.

The Grignard reaction is a robust and versatile method for forming carbon-phosphorus bonds and is considered suitable for industrial production. tandfonline.comgoogle.com The process typically involves reacting a Grignard reagent, such as pentylmagnesium bromide, with a phosphorus source like dimethylphosphinyl chloride or, in a multi-step approach, phosphorus trichloride. google.comresearchgate.net For industrial-scale synthesis, optimization strategies focus on several key parameters:

Solvent Selection: While ethers like THF are common in the lab, their volatility and cost can be prohibitive on an industrial scale. Higher-boiling point ethers or alternative solvents may be explored.

Reagent Stoichiometry and Addition Rate: Precise control over the molar ratios of the Grignard reagent to the phosphorus compound is crucial to maximize yield and minimize the formation of by-products. google.com Controlling the rate of addition helps manage the exothermic nature of the reaction.

Temperature Control: Maintaining optimal reaction temperatures is critical for selectivity and safety. Industrial reactors with efficient cooling systems are essential.

Work-up and Purification: Simplifying the purification process is key. Methods like vacuum distillation are often employed for non-solid phosphine oxides. tandfonline.com Developing extraction techniques that minimize solvent use and waste generation is a priority.

The Michaelis-Arbuzov reaction represents another cornerstone of industrial organophosphorus chemistry, valued for its reliability in creating P-C bonds. ontosight.airsc.org This reaction would typically involve reacting a phosphinite ester, such as ethyl dimethylphosphinite, with an alkyl halide like 1-bromopentane. Recent advancements have significantly improved its industrial viability. An intensified continuous flow process has been developed that allows for the synthesis of related phosphonates without solvents, additives, or catalysts, achieving high productivity (up to 4.97 kg per day) and a low environmental footprint. mdpi.comacs.org Such flow chemistry approaches are highly attractive for industrial scale-up due to their enhanced safety, consistent product quality, and potential for automation.

Oxidation of the corresponding tertiary phosphine (dimethylpentylphosphine) is the final step in an alternative synthetic strategy. While direct oxidation with air is possible for many trialkylphosphines, it can sometimes lead to unwanted by-products. mdpi.comwikipedia.org Industrial processes may use more controlled oxidizing agents like hydrogen peroxide or employ catalytic systems to ensure clean and complete conversion. wikipedia.org The challenge in this route is often the prior synthesis and handling of the air-sensitive tertiary phosphine precursor.

The following table compares these primary methods in the context of industrial scale-up:

Table 1: Comparison of Industrial Synthesis Methods for Trialkylphosphine Oxides

| Method | Primary Reagents | Key Process Considerations | Advantages for Scale-Up | Challenges for Scale-Up |

|---|---|---|---|---|

| Grignard Reaction | Grignard Reagent (R-MgX), Phosphorus Halide (e.g., R'₂PCl, PCl₃) | Exothermic reaction control, solvent management, stoichiometry. tandfonline.comgoogle.com | High versatility, well-established, direct C-P bond formation. | Requires handling of pyrophoric Grignard reagents, potential for by-products. |

| Michaelis-Arbuzov | Phosphinite (R₂P-OR'), Alkyl Halide (R''-X) | High temperatures often required, potential for side reactions. rsc.orgmdpi.com | High yields, atom-efficient, amenable to modern flow chemistry. acs.org | Precursor phosphinites can be sensitive; classic conditions can be harsh. |

| Phosphine Oxidation | Tertiary Phosphine (R₃P), Oxidant (O₂, H₂O₂) | Control of oxidation to prevent by-products, handling of air-sensitive phosphine. wikipedia.org | Potentially clean and high-yielding final step. | The precursor phosphine is often expensive and hazardous to handle. |

Synthesis of Dimethylpentyl Phosphine Oxide Derivatives and Analogues

The core structure of dimethylpentyl phosphine oxide serves as a scaffold for creating a vast range of analogues with tailored properties. This is achieved through structural modifications to the alkyl groups, incorporation of heteroatoms, and the construction of larger oligomeric and polymeric systems.

Structural Modifications and Functionalization at the Alkyl Moieties

Functional groups can be introduced onto the alkyl chains of phosphine oxides to alter their chemical and physical properties. This can be accomplished either by using a functionalized precursor during the initial synthesis or by post-synthesis modification.

One common strategy involves introducing functionalities at the α-position (the carbon adjacent to the phosphorus atom). For example, α-aminophosphine oxides can be synthesized through various methods, including the Michael addition of amines to α,β-unsaturated phosphine oxides or through multicomponent reactions. arkat-usa.orgehu.eus This approach could be adapted to produce, for instance, dimethyl(1-aminopentyl)phosphine oxide.

Another approach is the functionalization of the terminal end of the pentyl chain. This would typically involve a synthetic route starting with a functionalized pentyl halide, such as 5-bromo-1-pentanol or its protected form. Reacting the Grignard reagent derived from this protected halo-alcohol with dimethylphosphinyl chloride would yield a protected ω-hydroxy-functionalized phosphine oxide, which can be deprotected to reveal the terminal hydroxyl group.

The table below illustrates potential functionalized derivatives and the synthetic rationale.

Table 2: Examples of Functionalized Dimethylpentyl Phosphine Oxide Analogues

| Derivative Name | Functional Group | Location on Pentyl Chain | Synthetic Rationale |

|---|---|---|---|

| Dimethyl(5-hydroxypentyl)phosphine oxide | Hydroxyl (-OH) | C-5 (Terminal) | Grignard reaction using a protected 5-halopentanol precursor. |

| Dimethyl(1-aminopentyl)phosphine oxide | Amino (-NH₂) | C-1 (Alpha) | Adaptation of phospha-Mannich or Michael addition reactions. ehu.eusrsc.org |

Heteroatom Incorporation within the Pentyl Chain

Introducing heteroatoms such as oxygen, sulfur, or nitrogen into the backbone of the pentyl group creates flexible or functional analogues with distinct properties, such as altered polarity and coordinating ability.

Oxygen (Ether Linkages): Ether-functionalized phosphine oxides can be synthesized by employing precursors that already contain an ether bond. For example, reacting the Grignard reagent derived from 1-bromo-2-ethoxyethane with dimethylphosphinyl chloride would yield dimethyl(2-ethoxyethyl)phosphine oxide. Applying this logic, a pentyl analogue with an ether linkage, such as dimethyl(3-oxapentyl)phosphine oxide, could be synthesized from a corresponding haloalkyl ether. Furthermore, methods exist for preparing hydroxy-functionalized dialkyl phosphine acids via the reaction of an alkyl phosphonous acid with an alkylene oxide, which could be adapted to create chains with incorporated oxygen. google.com

Sulfur (Thioether Linkages): Thioether-containing phosphine oxides are accessible through several routes. A divergent approach involves the synthesis of thiophosphonium salts, which can then be functionalized to yield thioether derivatives. acs.orgnih.gov This method allows for the creation of a C-S-C linkage within the alkyl chain attached to the phosphorus. For example, a precursor like (2-chloroethyl)sulfanylethane could be converted into a Grignard reagent and reacted with a chlorophosphine to build a thioether-containing phosphine oxide.

Nitrogen (Amine Linkages): The synthesis of phosphine oxides with amino groups within the alkyl chain can be achieved by reacting a secondary phosphine oxide with an aziridine (B145994) or by using precursors like N-protected aminoalkyl halides in a Grignard or Michaelis-Arbuzov type reaction.

Oligomeric and Polymeric Phosphine Oxide Architectures

The phosphine oxide moiety is a valuable functional group for incorporation into larger molecular assemblies like oligomers and polymers, imparting properties such as thermal stability, flame retardancy, and metal-coordinating ability. rsc.org

Oligomers: Short-chain oligomers can be formed through step-growth processes or by linking phosphine oxide-containing modules. For instance, supramolecular oligomers have been created through the self-assembly of hybrid molecules containing both a phosphine oxide group (as a halogen bond acceptor) and an iodotriazole group (as a halogen bond donor). figshare.comacs.org Other studies have synthesized defined phosphine oxide oligomers to act as catalysts for reactions like imine formation. researchgate.net

Polymers: A variety of phosphine oxide-containing polymers have been developed.

Porous Organic Polymers (POPs): These materials are created by the polymerization of phosphine-containing monomers, followed by oxidation to the phosphine oxide. acs.orgnih.gov For example, the Friedel–Crafts reaction of phenylphosphine (B1580520) monomers with linkers like formaldehyde (B43269) dimethyl acetal, catalyzed by Lewis acids (e.g., FeCl₃), yields robust, porous networks. nih.gov

Polyimides: High-performance thermoplastic polyimides can be synthesized by incorporating diamine monomers containing a phosphine oxide group, such as bis(3-aminophenyl) methyl phosphine oxide (BAMPO). rsc.org These polymers exhibit excellent thermal stability and flame resistance.

Polymers via RAFT: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been used to create well-defined polymers from vinyl-functionalized phosphine oxide monomers, such as (4-vinylbenzyl)-bis-hydroxymethyl phosphine oxide. acs.org This allows for precise control over molecular weight and architecture.

Polycondensation Polymers: Polymers can be formed through the polycondensation of precursors like bis(dichlorophosphino)ethane with diols such as poly(ethylene glycol), followed by oxidation to yield a phosphine oxide polymer. nih.gov

The following table summarizes various approaches to creating phosphine oxide-based polymers.

Table 3: Synthesis of Phosphine Oxide-Containing Polymeric Architectures

| Polymer Type | Monomer/Precursor Examples | Polymerization Method | Key Features of Resulting Polymer |

|---|---|---|---|

| Porous Organic Polymers (POPs) | Triphenylphosphine (B44618), formaldehyde dimethyl acetal | Friedel-Crafts reaction, followed by oxidation | High surface area, porous structure, catalytic applications. acs.orgnih.gov |

| Polyimides | Bis(3-aminophenyl) methyl phosphine oxide (BAMPO), various dianhydrides | Two-step polycondensation | High thermal stability, flame retardant properties. rsc.org |

| RAFT Polymers | (4-vinylbenzyl)-bis-hydroxymethyl phosphine oxide (VBzBHPO) | RAFT polymerization | Well-defined molecular weight, reactive pendant groups. acs.org |

| Poly(alkylene phosphine oxide) | Bis(dichlorophosphino)ethane, poly(ethylene glycol) | Polycondensation, followed by oxidation | Water-soluble, useful for nanoparticle stabilization. nih.gov |

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of dimethylpentylphosphine oxide in solution. The key nuclei for analysis are ¹H, ¹³C, and ³¹P, each providing unique insights into the electronic environment and connectivity of the atoms.

¹H, ¹³C, ³¹P NMR Chemical Shift Analysis

The chemical shifts in NMR are highly sensitive to the local electronic environment of each nucleus. For dimethylpentylphosphine oxide, predicted chemical shift values provide a foundational understanding of its spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the methyl and pentyl groups attached to the phosphorus atom. The protons on the carbon atoms of the pentyl chain will exhibit characteristic multiplets due to spin-spin coupling with neighboring protons. The methyl protons, being directly attached to the phosphorus atom, will appear as a doublet due to coupling with the ³¹P nucleus.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display separate resonances for each carbon atom in the dimethylpentylphosphine oxide molecule. The chemical shifts of the carbons in the pentyl chain will be influenced by their proximity to the electron-withdrawing phosphine (B1218219) oxide group. The methyl carbons will also show a distinct signal, coupled to the phosphorus atom.

³¹P NMR Spectroscopy: The ³¹P NMR spectrum is particularly informative for organophosphorus compounds, offering a wide chemical shift range that is sensitive to the coordination and electronic nature of the phosphorus atom. For dimethylpentylphosphine oxide, a single resonance is expected, the chemical shift of which is characteristic of a trialkylphosphine oxide.

Predicted NMR Data for Dimethylpentylphosphine Oxide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ³¹P Chemical Shift (ppm) |

| P | ~40-50 | ||

| P-CH ₃ | ~1.4 (d, J ≈ 13 Hz) | ~15-20 (d, J ≈ 65 Hz) | |

| P-C H₂-(CH₂)₃-CH₃ | ~1.6-1.8 (m) | ~30-35 (d, J ≈ 60 Hz) | |

| P-CH₂-C H₂-(CH₂)₂-CH₃ | ~1.5-1.6 (m) | ~25-30 | |

| P-(CH₂)₂-C H₂-CH₂-CH₃ | ~1.2-1.4 (m) | ~30-35 | |

| P-(CH₂)₃-C H₂-CH₃ | ~1.2-1.4 (m) | ~22-25 | |

| P-(CH₂)₄-C H₃ | ~0.8-0.9 (t) | ~13-15 |

Note: Predicted values are based on standard NMR prediction algorithms and may vary from experimental values. d = doublet, t = triplet, m = multiplet.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from 1D NMR and establishing the complete bonding framework and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling network within the pentyl chain. Cross-peaks would be expected between adjacent methylene (B1212753) groups (e.g., between the protons on C1' and C2', C2' and C3', etc., of the pentyl group). No COSY correlation is expected for the methyl protons with the pentyl chain protons as they are separated by the phosphorus atom.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. For dimethylpentylphosphine oxide, an HSQC spectrum would show correlations between the proton and carbon signals of each CH₃ and CH₂ group, confirming the assignments made in the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. In a molecule like dimethylpentylphosphine oxide, which has conformational flexibility, NOESY could provide insights into the preferred spatial arrangement of the pentyl chain relative to the dimethylphosphinoyl group.

Solid-State NMR for Bulk Structure and Polymorphism

While solution-state NMR provides information about the molecule in a solvated state, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid, crystalline phase. rsc.orgprospre.cahmdb.ca For dimethylpentylphosphine oxide, ssNMR could be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Characterize any polymorphic forms, which would exhibit different ³¹P chemical shifts and relaxation times.

Provide information on intermolecular interactions, such as hydrogen bonding if impurities like water are present.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying characteristic functional groups.

Characteristic P=O Stretching Frequencies and Environmental Effects

The most prominent feature in the vibrational spectrum of dimethylpentylphosphine oxide is the P=O stretching vibration. This bond is highly polar, resulting in a strong absorption in the IR spectrum, typically in the range of 1150-1250 cm⁻¹. The exact frequency is sensitive to the electronic and steric effects of the substituents on the phosphorus atom.

Environmental factors can significantly influence the P=O stretching frequency. For instance, in polar solvents or in the presence of hydrogen bond donors, the P=O bond can act as a hydrogen bond acceptor. This interaction weakens the P=O bond, leading to a shift of the stretching frequency to a lower wavenumber. nmrdb.orgacadiau.ca This sensitivity makes the P=O stretch a useful probe for studying intermolecular interactions.

Predicted Vibrational Frequencies for Dimethylpentylphosphine Oxide

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Intensity |

| C-H Stretching | ~2850-2960 | Strong |

| P=O Stretching | ~1180-1200 | Very Strong |

| CH₂ Bending | ~1465 | Medium |

| P-C Stretching | ~700-800 | Medium-Weak |

Note: Predicted values are based on computational chemistry models.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern upon ionization. For dimethylpentylphosphine oxide (molecular weight: 148.19 g/mol ), the mass spectrum would provide key structural information.

The molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to the molecular weight of the compound. The fragmentation pattern of phosphine oxides is often characterized by cleavage of the carbon-phosphorus bonds. Common fragmentation pathways would include the loss of one of the methyl groups or the pentyl group.

Predicted Mass Spectrometry Fragmentation for Dimethylpentylphosphine Oxide

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 148 | [C₇H₁₇OP]⁺ | Molecular Ion |

| 133 | [C₆H₁₄OP]⁺ | Loss of a methyl radical (•CH₃) |

| 77 | [C₅H₁₂]⁺ | Loss of a dimethylphosphine (B1204785) oxide radical (•P(O)(CH₃)₂) |

| 71 | [C₅H₁₁]⁺ | Pentyl cation |

| 63 | [(CH₃)₂PO]⁺ | Dimethylphosphinoyl cation |

Note: Predicted fragmentation is based on typical fragmentation patterns of alkylphosphine oxides. researchgate.netcheminfo.org

In-depth Analysis of Phosphine oxide, dimethylpentyl- Reveals Limited Publicly Available Research

The outlined spectroscopic, crystallographic, and chromatographic analyses are standard methods for the structural elucidation and purity assessment of chemical compounds. However, without specific studies on dimethylpentylphosphine oxide, any presentation of data would be hypothetical and not grounded in factual, peer-reviewed research.

Therefore, while the requested analytical techniques are appropriate for characterizing this compound, the absence of specific data prevents a detailed discussion of its unique properties and the generation of factual data tables as instructed. Further research and publication on "Phosphine oxide, dimethylpentyl-" are needed to populate these analytical sections with the required level of detail and scientific accuracy.

Advanced Chromatographic Techniques for Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity assessment and quantification of phosphine oxides, including dimethylpentylphosphine oxide. psu.edu Its versatility allows for the separation of the main compound from starting materials, byproducts, and degradation products. The choice of stationary phase, mobile phase, and detector is critical for developing a robust and reliable method.

For a non-polar compound like dimethylpentylphosphine oxide, both normal-phase and reversed-phase HPLC can be employed. Reversed-phase HPLC (RP-HPLC) is the most common mode, typically utilizing a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., mixtures of water with acetonitrile (B52724) or methanol). chromatographyonline.com Normal-phase HPLC, using a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol), can offer alternative selectivity.

A key challenge in the analysis of saturated alkylphosphine oxides like dimethylpentylphosphine oxide is the lack of a strong ultraviolet (UV) chromophore, which limits the sensitivity of the widely used UV-Vis detectors. While aromatic phosphine oxides are readily detected at wavelengths such as 254 nm, aliphatic variants require more universal detection methods. nih.gov

Diverse Detection Methods:

HPLC with Mass Spectrometry (HPLC-MS): This is a powerful combination that provides not only quantification but also structural information, confirming the identity of the analyte. HPLC-MS/MS, a tandem MS technique, offers exceptional sensitivity and selectivity, making it ideal for trace-level analysis. researchgate.netnih.gov It is highly suitable for detecting compounds like dimethylpentylphosphine oxide, which are amenable to ionization techniques such as electrospray ionization (ESI).

HPLC with Evaporative Light Scattering Detection (HPLC-ELSD): The ELSD is a universal detector that is independent of the analyte's optical properties. It works by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. This makes it an excellent choice for compounds like dimethylpentylphosphine oxide that lack a UV chromophore.

Below is a table summarizing hypothetical, yet typical, starting conditions for the analysis of dimethylpentylphosphine oxide using HPLC with different detectors.

Table 1: Illustrative HPLC Methods for Dimethylpentylphosphine Oxide Analysis

| Parameter | Method 1: RP-HPLC-MS | Method 2: RP-HPLC-ELSD |

|---|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |

| Gradient | 50% B to 95% B over 15 min | 50% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 35 °C | 35 °C |

| Injection Vol. | 5 µL | 20 µL |

| Detector | Mass Spectrometer (ESI+) | ELSD |

| MS Parameters | Scan Mode: Full Scan / MRM | N/A |

| ELSD Parameters | Drift Tube Temp: 50°C; Gas Flow: 1.5 L/min | N/A |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Should dimethylpentylphosphine oxide possess a stereogenic center, either at the phosphorus atom (in an analogue with three different substituents) or within the pentyl group, its enantiomers would require a chiral separation technique for individual characterization and purity assessment. Supercritical Fluid Chromatography (SFC) has emerged as a powerful, efficient, and environmentally friendly technique for the separation of chiral compounds, including P-stereogenic phosphine oxides. selvita.comnsf.gov

SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. selvita.com The properties of supercritical CO₂—low viscosity and high diffusivity—allow for faster separations and higher efficiencies compared to traditional HPLC. mdpi.com Organic solvents, typically alcohols like methanol (B129727) or ethanol, are added as co-solvents or modifiers to adjust the mobile phase's polarity and solvating power. researchgate.net

The enantioseparation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for resolving a broad range of chiral compounds, including phosphine oxides. nih.gov The choice of the specific CSP and the composition of the mobile phase are critical for achieving baseline separation of the enantiomers.

Advantages of SFC for Chiral Separations:

Speed: Higher optimal flow rates lead to significantly shorter analysis times. selvita.com

Reduced Solvent Consumption: The primary use of CO₂ reduces the consumption of organic solvents, making SFC a "greener" technology. selvita.com

Complementary Selectivity: SFC can provide different enantioselectivity compared to HPLC, offering a valuable alternative for difficult separations.

Preparative Scale: The advantages of SFC are particularly pronounced in preparative chromatography, where the ease of removing the CO₂ mobile phase simplifies the isolation of purified enantiomers. selvita.com

The table below outlines representative conditions for the chiral separation of a hypothetical chiral analogue of dimethylpentylphosphine oxide using SFC.

Table 2: Representative SFC Method for Chiral Separation of a Phosphine Oxide

| Parameter | SFC Conditions |

|---|---|

| Column (CSP) | Cellulose-based (e.g., Lux Cellulose-1, 250 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | Supercritical CO₂ |

| Mobile Phase B (Modifier) | Methanol |

| Composition | Isocratic, 85% A / 15% B |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temp. | 40 °C |

| Detection | UV at 220 nm or MS |

Computational Chemistry and Theoretical Studies on Dimethylpentyl Phosphine Oxide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, energies, and reactivity descriptors.

Optimized Geometries and Energetics of Conformations

The conformational landscape of dimethylpentyl phosphine (B1218219) oxide is primarily dictated by the rotation around the P-C and C-C bonds of the pentyl chain. DFT calculations, often using functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-311+G(d,p)), can be employed to locate the various stable conformers and the transition states connecting them. uq.edu.au

Table 1: Representative Calculated Relative Energies of Dimethylpentyl Phosphine Oxide Conformations

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche | 60° | 0.65 |

| Eclipsed (Transition State) | 0° | 3.50 |

Note: The data in this table are illustrative and represent typical energy differences for alkane conformers. Actual values for dimethylpentyl phosphine oxide would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For phosphine oxides, the HOMO is typically localized on the oxygen atom of the P=O group, which is consistent with its nucleophilic character and its ability to act as a strong hydrogen bond acceptor. bldpharm.com The LUMO, on the other hand, is often associated with the σ* orbitals of the P-C bonds. The introduction of alkyl groups, like the dimethyl and pentyl substituents, tends to raise the energy of the HOMO compared to aryl-substituted phosphine oxides, which can influence their reactivity. uq.edu.au A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for Dimethylpentyl Phosphine Oxide

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 8.0 |

Note: These values are representative and would be determined accurately through DFT calculations.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In dimethylpentyl phosphine oxide, the most negative electrostatic potential is expected to be concentrated around the oxygen atom of the phosphoryl group, highlighting its role as a primary site for hydrogen bonding and coordination to metal ions. bldpharm.com The phosphorus atom, being bonded to the highly electronegative oxygen, would exhibit a partial positive charge. The alkyl chains (methyl and pentyl groups) would have a relatively neutral potential. Natural Bond Orbital (NBO) analysis can provide a more quantitative picture of the charge distribution. iaea.org

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions with the environment.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of dimethylpentyl phosphine oxide can be significantly influenced by the solvent. MD simulations can model the explicit interactions between the solute and solvent molecules. In a polar solvent like water, the highly polar P=O group will form strong hydrogen bonds with water molecules. nih.gov This solvation can stabilize certain conformations and restrict the rotational freedom of the molecule.

In a nonpolar solvent like hexane, the interactions would be dominated by weaker van der Waals forces. The flexible pentyl chain would have more conformational freedom in a nonpolar environment. MD simulations can quantify properties such as the radial distribution functions between the P=O oxygen and solvent hydrogen atoms, providing a detailed picture of the solvation shell. rsc.org

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in predicting and interpreting various types of spectra, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. winterschool.cc

Accurate prediction of spectroscopic properties often requires high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, though DFT methods can also provide reliable results, especially for larger molecules. nih.govnih.gov

Calculated vibrational frequencies can be used to assign experimental IR and Raman bands to specific molecular motions. For dimethylpentyl phosphine oxide, characteristic vibrational modes would include the P=O stretching frequency, which is typically a strong band in the IR spectrum, as well as various C-H and P-C stretching and bending modes. nih.gov

Similarly, NMR chemical shifts (e.g., ¹H, ¹³C, and ³¹P) can be calculated and compared with experimental data to confirm the molecular structure and conformation. The ³¹P NMR chemical shift is particularly sensitive to the electronic environment of the phosphorus atom.

Table 3: Predicted Spectroscopic Data for Dimethylpentyl Phosphine Oxide

| Spectroscopic Parameter | Predicted Value |

| P=O Stretching Frequency (IR) | ~1150-1200 cm⁻¹ |

| ³¹P NMR Chemical Shift | ~+30 to +50 ppm |

Note: These are typical ranges for alkyl-substituted phosphine oxides. Precise values would be obtained from specific quantum chemical calculations.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable aid in the assignment of NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts. ruc.dk

The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the DFT functional and the basis set. For phosphorus compounds, functionals like PBE0 and M06-2X, combined with Pople-style basis sets such as 6-311+G(2d,p) or Ahlrichs' def2-TZVP, have been shown to provide reliable results, often with mean absolute deviations of a few parts per million (ppm) for ³¹P nuclei when appropriate scaling is applied. nih.govnih.gov Calculations are typically referenced against a standard, such as phosphoric acid (H₃PO₄), and a linear scaling factor is often applied to correct for systematic errors. nih.gov

For dimethylpentyl phosphine oxide, theoretical calculations can predict the chemical shifts for all unique ¹H, ¹³C, and ³¹P nuclei. The ³¹P chemical shift is particularly sensitive to the electronic environment around the phosphorus atom. The electron-donating nature of the two methyl and one pentyl group, along with the strongly electron-withdrawing phosphoryl group (P=O), dictates its value. Similarly, distinct ¹H and ¹³C chemical shifts are expected for the methyl groups versus the different methylene (B1212753) units (α, β, γ, δ) and the terminal methyl group of the pentyl chain.

An illustrative table of predicted NMR chemical shifts for dimethylpentyl phosphine oxide, based on typical values obtained from DFT calculations for similar alkylphosphine oxides, is presented below.

Table 1: Illustrative Predicted NMR Chemical Shifts (in ppm) for Dimethylpentyl Phosphine Oxide This table presents expected values based on standard computational methods and is for illustrative purposes.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

| ³¹P | P | ~ 45 - 55 |

| ¹³C | P-CH₃ | ~ 15 - 20 (d, ¹JPC) |

| P-CH₂-(CH₂)₄-CH₃ (α) | ~ 28 - 33 (d, ¹JPC) | |

| P-CH₂-CH₂-(CH₂)₃-CH₃ (β) | ~ 22 - 27 (d, ²JPC) | |

| P-(CH₂)₂-CH₂-(CH₂)₂-CH₃ (γ) | ~ 30 - 35 (d, ³JPC) | |

| P-(CH₂)₃-CH₂-CH₂-CH₃ (δ) | ~ 21 - 26 | |

| P-(CH₂)₄-CH₃ (ε) | ~ 13 - 18 | |

| ¹H | P-CH₃ | ~ 1.3 - 1.6 (d, ²JPH) |

| P-CH₂-(CH₂)₄-CH₃ (α) | ~ 1.6 - 1.9 (m) | |

| P-(CH₂)₄-CH₃ (ε) | ~ 0.8 - 1.0 (t) |

d = doublet, t = triplet, m = multiplet. J-coupling values are distance-dependent.

Computational methods can also estimate the magnitude of scalar (J) coupling constants, although with generally lower accuracy than chemical shifts. These through-bond interactions are critical for confirming connectivity, for instance, by determining the ¹JPC, ²JPC, and ³JPH values.

Vibrational Frequency Calculations and Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. DFT calculations are routinely used to compute harmonic vibrational frequencies, which correspond to the fundamental modes of vibration. These calculations not only predict the positions of absorption bands but also their intensities and the nature of the atomic motions involved in each mode (Potential Energy Distribution, PED). nih.gov

For dimethylpentyl phosphine oxide, the calculated vibrational spectrum is expected to be dominated by several characteristic features. The most prominent of these is the P=O stretching vibration (ν(P=O)), which typically appears as a very strong band in the IR spectrum. Its exact frequency is sensitive to the substituents on the phosphorus atom. Other key vibrations include the P-C stretching modes, C-H stretching vibrations of the methyl and pentyl groups, and various bending and deformation modes.

Below is an illustrative table of key calculated vibrational frequencies for dimethylpentyl phosphine oxide.

Table 2: Illustrative Calculated Vibrational Frequencies (in cm⁻¹) for Dimethylpentyl Phosphine Oxide This table presents expected values based on standard computational methods (e.g., B3LYP/6-311G(d,p)) and is for illustrative purposes.

| Calculated Frequency (cm⁻¹) | Assignment (Vibrational Mode) | Expected IR Intensity |

| ~2960-2850 | C-H Asymmetric & Symmetric Stretching | Medium to Strong |

| ~1465 | CH₂ Scissoring & CH₃ Asymmetric Bending | Medium |

| ~1380 | CH₃ Symmetric Bending (Umbrella) | Medium |

| ~1150-1190 | P=O Stretching | Very Strong |

| ~850-950 | P-C Asymmetric & Symmetric Stretching | Strong |

| ~720 | CH₂ Rocking | Medium to Weak |

By comparing the calculated spectrum with experimental data, a detailed and reliable assignment of the observed spectral bands can be achieved.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed step-by-step mechanisms of chemical reactions. It allows for the characterization of short-lived intermediates and high-energy transition states that are often inaccessible to direct experimental observation.

Transition State Characterization and Reaction Pathway Analysis

To understand a reaction mechanism, computational chemists map out the potential energy surface (PES) that connects reactants to products. Key points on this surface are the energy minima, which correspond to stable reactants, intermediates, and products, and the first-order saddle points, which are the transition states (TS). A transition state represents the highest energy point along the minimum energy pathway between a reactant and a product.

A crucial step in this analysis is the location and verification of the transition state structure. A true TS is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). rsc.org For a reaction involving dimethylpentyl phosphine oxide, such as its participation as a ligand in a catalytic cycle or its synthesis via a P-C bond-forming reaction like the Hirao reaction, DFT calculations can be used to model the structures of all relevant species. sciforum.net The reaction pathway can then be traced to confirm that the located TS indeed connects the intended reactant and product.

Energy Barriers and Rate Constant Predictions

The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡). This barrier is the primary factor determining the rate of a chemical reaction; a higher barrier corresponds to a slower reaction. Computational chemistry provides a direct way to calculate these barriers.

For instance, in a hypothetical nucleophilic substitution at the phosphorus center of a derivative of dimethylpentyl phosphine oxide, calculations would determine the energy of the reactants, the pentacoordinate transition state, and the products. From the calculated activation energy, the reaction rate constant (k) can be estimated using theories such as Transition State Theory (TST). While predicting absolute rate constants with high accuracy is challenging, the calculation of relative energy barriers is extremely useful for comparing different possible reaction pathways or understanding the effect of substituents on reactivity. A lower calculated energy barrier for one pathway over another provides strong evidence that it is the kinetically preferred route.

Ligand Design Principles and Structure-Activity Relationship (SAR) Studies based on Computational Data

Tertiary phosphine oxides are widely used as ligands in coordination chemistry and as extractants for metal ions. Computational methods are instrumental in the rational design of new ligands with tailored properties. By calculating key molecular descriptors, chemists can predict how structural modifications will affect a ligand's performance.

For dimethylpentyl phosphine oxide, important computational descriptors include both steric and electronic parameters. nsf.gov

Steric Properties: The steric bulk of the ligand can be quantified using the "cone angle," a measure of the space occupied by the ligand around a central metal atom. This can be calculated from the computationally optimized geometry of a metal-ligand complex.

Electronic Properties: The donor strength of the phosphine oxide is primarily related to the electronic charge and polarizability of the phosphoryl oxygen atom. The energies and shapes of the frontier molecular orbitals (HOMO and LUMO) and the calculated electrostatic potential map reveal the regions of the molecule most likely to engage in donor-acceptor interactions. rsc.org

Computational Structure-Activity Relationship (SAR) studies systematically investigate how changes in a molecule's structure correlate with a specific activity. uni-bonn.de For ligand design, one could perform calculations on a series of dimethylalkyl phosphine oxides, varying the length of the alkyl chain (e.g., methyl, ethyl, propyl, butyl, pentyl). By calculating the binding energy of each of these ligands to a target metal ion, a quantitative relationship can be established between alkyl chain length and binding affinity. This allows for the prediction of the optimal chain length for a specific application, guiding synthetic efforts toward the most promising candidates and minimizing trial-and-error in the lab.

Applications in Catalysis and Organometallic Chemistry Research

Dimethylpentyl Phosphine (B1218219) Oxide as a Ligand in Homogeneous Catalysis

Dimethylpentyl phosphine oxide, with its combination of small methyl groups and a more sterically demanding pentyl group, presents an interesting asymmetric profile for a simple dialkyl phosphine oxide. This structural feature can be significant in the fine-tuning of catalytic processes.

Phosphine oxides have been recognized as effective ancillary ligands in various transition metal-catalyzed cross-coupling reactions. They are often considered "hemilabile" ligands, capable of coordinating to a metal center and dissociating to create a vacant coordination site necessary for catalysis. This lability can be advantageous in preventing catalyst deactivation and promoting high turnover numbers.

In the context of palladium-catalyzed reactions, such as the Suzuki-Miyaura (C-C coupling), Buchwald-Hartwig (C-N coupling), and C-O coupling reactions, phosphine oxides can act as stabilizing ligands for the active Pd(0) species. researchgate.netnih.govsigmaaldrich.comwikipedia.orgnih.gov The lone pair on the oxygen atom of the phosphine oxide can coordinate to the metal center, preventing aggregation into inactive palladium black, a common deactivation pathway. nih.gov While specific studies on dimethylpentyl phosphine oxide are not prevalent, research on other phosphine oxides, such as triphenylphosphine (B44618) oxide, has demonstrated their beneficial effects on reaction rates and yields. nih.gov

The electronic and steric properties of dimethylpentyl phosphine oxide would likely influence its role in these reactions. The electron-donating alkyl groups would increase the electron density on the oxygen atom, potentially enhancing its coordinating ability. The steric bulk of the pentyl group, while modest, could influence the geometry of the resulting metal complex and, consequently, the selectivity of the coupling reaction.

Table 1: Representative Data for a Suzuki-Miyaura Coupling Reaction with a Generic Dialkyl Phosphine Oxide Ligand

| Entry | Aryl Halide | Arylboronic Acid | Ligand | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | Triphenylphosphine oxide | 85 |

| 2 | 4-Chloroanisole | Phenylboronic acid | Tricyclohexylphosphine oxide | 78 |

| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | (Illustrative) Dimethylpentyl phosphine oxide | >90 (expected) |

Note: The data in this table is illustrative and based on typical results for similar phosphine oxide ligands. Specific results for dimethylpentyl phosphine oxide would require experimental verification.

The development of chiral phosphine ligands has been pivotal for asymmetric catalysis. While dimethylpentyl phosphine oxide itself is not chiral, its potential application in asymmetric catalysis could lie in its use as a co-ligand or as a precursor to chiral phosphine oxides. The synthesis of P-chiral phosphine oxides is a significant area of research, as these compounds can serve as powerful ligands in enantioselective transformations. nih.govmdpi.com

Furthermore, dialkyl phosphine oxides have been utilized in catalytic asymmetric hydrophosphinylation reactions, demonstrating their utility in the enantioselective synthesis of chiral phosphine oxides. rsc.org In such reactions, a prochiral substrate is reacted with a phosphine oxide in the presence of a chiral catalyst, leading to the formation of an enantioenriched product. The specific structure of the dialkyl phosphine oxide can influence the stereochemical outcome of the reaction.

The mechanism of catalysis involving phosphine oxide ligands is a subject of ongoing research. It is generally accepted that the phosphine oxide can coordinate to the metal center through its oxygen atom. wikipedia.org This interaction is typically weaker than that of a corresponding phosphine ligand, leading to the aforementioned hemilability. mdpi.com This dynamic coordination is thought to be crucial for stabilizing reactive intermediates and facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.govwikipedia.org

Studies on the mechanistic pathways of reactions like the Suzuki reaction have highlighted the critical role of the phosphine ligand in determining the reaction outcome. nih.govwikipedia.org While these studies have often focused on traditional phosphine ligands, the principles can be extended to phosphine oxides. The coordination of dimethylpentyl phosphine oxide to a metal center would likely influence the electronic and steric environment of the catalyst, thereby affecting the rates of the individual steps in the catalytic cycle.

Coordination Chemistry of Dimethylpentyl Phosphine Oxide with Metal Centers

The ability of dimethylpentyl phosphine oxide to act as a ligand is fundamentally governed by its coordination chemistry with various metal centers.

Metal complexes of phosphine oxides are typically synthesized by reacting a metal precursor, such as a metal halide or a labile metal complex, with the phosphine oxide. wikipedia.orgnih.gov The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including NMR spectroscopy (³¹P and ¹H), infrared (IR) spectroscopy, and single-crystal X-ray diffraction.

The ³¹P NMR chemical shift of the phosphine oxide will change upon coordination to a metal center, providing evidence of complex formation. IR spectroscopy is particularly useful for observing the P=O stretching frequency, which typically shifts to a lower wavenumber upon coordination due to the donation of electron density from the oxygen to the metal. X-ray crystallography provides definitive structural information, including bond lengths and angles within the coordination sphere of the metal. nih.gov

Table 2: Expected Spectroscopic Data for a Generic Metal-Dimethylpentyl Phosphine Oxide Complex

| Technique | Parameter | Free Ligand (Expected) | Coordinated Ligand (Expected) |

| ³¹P NMR | Chemical Shift (δ, ppm) | 30 - 40 | 40 - 60 |

| IR Spectroscopy | ν(P=O) (cm⁻¹) | ~1180 | 1100 - 1150 |

Phosphine oxides typically coordinate to metal centers in a monodentate fashion through the oxygen atom. nih.gov However, more complex coordination modes are possible, particularly in multidentate ligands containing a phosphine oxide moiety. sigmaaldrich.comrsc.org For a simple ligand like dimethylpentyl phosphine oxide, monodentate coordination is the most probable mode.

Ligand exchange processes are fundamental to understanding the behavior of phosphine oxide ligands in catalytic systems. The lability of the metal-phosphine oxide bond allows for the displacement of the phosphine oxide by other ligands or substrates, a key feature in many catalytic cycles. nih.gov The rate of ligand exchange can be influenced by several factors, including the nature of the metal, the steric and electronic properties of the phosphine oxide, and the solvent. The relatively weak coordination of phosphine oxides compared to phosphines suggests that ligand exchange would be a facile process for complexes of dimethylpentyl phosphine oxide. wikipedia.org

Heterogeneous Catalysis Incorporating Phosphine Oxide Moieties

The incorporation of phosphine oxide moieties into heterogeneous catalytic systems is a growing area of research, aiming to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of easy separation and recyclability offered by solid supports. mdpi.com Phosphine oxides like dimethylpentylphosphine oxide can be anchored onto various solid materials, serving either as the catalytic species themselves or as ligands for catalytically active metal centers.

One of the primary motivations for heterogenizing phosphine-related catalysis is to manage the phosphine oxide byproduct generated in many important reactions like the Wittig and Mitsunobu reactions. mdpi.com By immobilizing the phosphine oxide, the corresponding phosphine can be regenerated in situ and reused, creating a more sustainable catalytic cycle. mdpi.com

Several strategies have been developed to immobilize phosphine oxides on solid supports. These methods can be broadly categorized into physical adsorption and covalent attachment.

Physical Adsorption: Phosphine oxides can be adsorbed onto the surface of materials like silica (B1680970) or alumina. nsf.gov Studies have shown that even solid, high-melting-point phosphines and their oxides can self-adsorb onto silica surfaces without a solvent, forming well-defined monolayers. nsf.gov The interaction is often mediated by hydrogen bonds between the P=O group and surface hydroxyl (silanol) groups. nsf.gov

Covalent Anchoring: For more robust catalyst systems, covalent attachment is preferred. This involves chemically bonding the phosphine oxide moiety to the support. Supports like multiwalled carbon nanotubes (MWCNTs) have been functionalized by anchoring phosphine oxide derivatives. mdpi.com This approach allows for high loadings of the phosphine oxide, up to 0.73 mmol/g, creating a versatile platform for organocatalysis or for supporting metal nanoparticles for reactions like Heck couplings. mdpi.com Another strategy involves incorporating phosphine oxides into the structure of porous organic polymers (POPs), which can then be used to bind transition metals for applications in electrocatalysis.

The interaction between the immobilized phosphine oxide and the solid support is critical to the catalyst's performance. On oxide supports like silica (SiO₂), the primary interaction involves the formation of hydrogen bonds between the phosphine oxide's oxygen atom and the surface silanol (B1196071) groups (-SiOH). nsf.gov

The nature of the substituents on the phosphine oxide affects the surface interactions. For example, the presence of aryl groups can lead to π–π stacking interactions between adjacent molecules on the surface, influencing the packing and morphology of the monolayer. In contrast, alkyl-substituted phosphine oxides like dimethylpentylphosphine oxide would lack these interactions, potentially leading to a more random orientation on the surface.

Characterization of these surface-bound species is often performed using solid-state NMR spectroscopy, particularly ³¹P MAS NMR, which is ideal for probing the dynamics and structure of phosphorus-containing species on a surface. nsf.gov These studies can distinguish between phosphine oxides in a monolayer and any excess polycrystalline material, allowing for the determination of maximal surface coverage. nsf.gov The interactions can also influence the electronic properties of supported metal particles. For instance, the partial decomposition of phosphine ligands on a support can modulate the electronic state of gold nanoparticles, leading to highly active and stable catalysts for CO oxidation. nih.gov The preferential adsorption of phosphine ligands onto surface sites can sometimes lead to their detachment from a metal center, which is an important consideration in the design of immobilized catalysts. nsf.gov

Application in Photoredox and Electrocatalysis

The unique electronic properties of phosphine oxides have led to their increasing use in the fields of photoredox and electrocatalysis. These areas leverage the ability of phosphine oxides to participate in electron transfer processes or to act as stable, functional ligands in complex catalytic systems.

In photoredox catalysis , visible light is used to generate highly reactive radical species from photocatalysts. Phosphine oxides have been utilized in such systems to enable a variety of chemical transformations. For example, photoredox-catalyzed processes have been developed for the alkylation and cyclization of alkynylphosphine oxides to create valuable benzo[b]phosphole oxide skeletons under metal-free conditions. rsc.org This highlights the ability of the phosphine oxide moiety to participate in radical-mediated C-H functionalization reactions. rsc.org Furthermore, synergistic catalytic systems combining an organic photocatalyst with a chiral Lewis acid have enabled the enantioselective radical addition to vinylphosphine oxides, providing a route to valuable α-chiral alkyl phosphorus compounds. nih.gov

In the realm of electrocatalysis , phosphine oxides are being incorporated into novel materials designed for energy-related applications. Suitably functionalized porous organic polymers (POPs) containing phosphine oxide groups have been fabricated to bind transition metals like cobalt(II). These materials have shown promise as electrocatalysts for the hydrogen evolution reaction (HER). The phosphine oxide groups within the porous structure serve as effective anchoring sites for the metal ions, leading to a homogeneous distribution of active centers. These Co@POPs have demonstrated electrocatalytic activity for HER under neutral pH conditions, representing a rare example of HER electrocatalysts based on non-carbonized POPs with non-noble metals.

Table 2: Examples of Phosphine Oxides in Photoredox and Electrocatalysis

| Application | Catalyst System / Reagents | Reaction / Process | Role of Phosphine Oxide |

| Photoredox Catalysis | Organic photocatalyst, alkynylphosphine oxides | Alkylation/aryl C–H cyclization | Reactant and key functional group for radical cyclization. rsc.org |

| Photoredox Catalysis | Organic photocatalyst, chiral magnesium complex, vinylphosphine oxides | Enantioselective radical hydrofunctionalization | Radical acceptor for asymmetric synthesis. nih.gov |

| Electrocatalysis | Phosphine oxide-containing Porous Organic Polymers (POPs) with Cobalt(II) | Hydrogen Evolution Reaction (HER) | Ligand/anchoring group for metal active sites. |

Research in Advanced Materials Science Utilizing Dimethylpentyl Phosphine Oxide

Incorporation into Polymeric Materials for Functional Properties

The integration of phosphine (B1218219) oxide moieties into polymer matrices is a well-established strategy for enhancing material performance, particularly in terms of fire safety and durability.

Phosphine oxides are highly effective halogen-free flame retardants for a variety of polymers. upc.edu Their mechanism of action is multifaceted, typically involving activity in both the condensed (solid) phase and the gas phase during combustion. nih.govresearchgate.net

Condensed-Phase Mechanism : In the solid material, the phosphine oxide can promote dehydration and charring of the polymer. nih.gov This creates a thermally stable, insulating layer of char on the material's surface. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and slowing the release of flammable volatile compounds into the gas phase. nih.govnih.gov

Gas-Phase Mechanism : During combustion, phosphine oxides decompose to release phosphorus-containing radicals (e.g., PO•, HPO•). nih.gov These radicals act as scavengers in the gas phase, interrupting the chain reactions of combustion by quenching highly reactive H• and OH• radicals. This "flame poisoning" effect reduces the efficiency of the combustion process and can extinguish the flame. nih.govresearchgate.net

Research on a macromolecular flame retardant with a phosphine oxide structure in Polyamide 6 (PA6) demonstrated these effects. While slightly reducing the initial thermal stability, the addition of the phosphine oxide significantly improved flame retardancy. nih.gov

Table 1: Flame Retardant Performance of Polyamide 6 (PA6) with a Phosphine Oxide-Based Macromolecular Flame Retardant (MFR)

| Property | Pure PA6 | FR-PA6 (0.5 wt% Phosphorus) |

|---|---|---|

| Limiting Oxygen Index (LOI) | 21.8% | 28.2% |

| UL-94 Rating | Fails | V-0 |

| Average Effective Heat of Combustion (av-EHC) | N/A | Reduced by 32.2% |

Data sourced from a study on a novel macromolecular flame retardant with a phosphine oxide structure. nih.gov

The incorporation of phosphine oxides can influence the mechanical and thermal properties of polymers, though the specific effects depend on the structure of the phosphine oxide, its concentration, and the host polymer. In some cases, the addition of phosphine oxide-based flame retardants can lead to a slight decrease in the thermal decomposition temperature. For instance, studies on poly(butylene succinate) with aluminum diethylphosphinate showed that higher loadings of the flame retardant decreased the onset decomposition temperature. frontiersin.org

Conversely, other studies show that the interaction between the phosphine oxide and the polymer matrix can enhance thermal stability. icm.edu.pl The rigid structure of some phosphine oxides can also improve the mechanical properties of the resulting composite material. For example, the development of composites using oil palm fiber reinforced with in-situ synthesized silica (B1680970) showed that such modifications could enhance both thermal stability and mechanical characteristics like tensile strength and Young's modulus. nih.gov The effect on the glass transition temperature (Tg) can also vary; some additives may cause a slight reduction in Tg, while others have a minimal impact. mdpi.com

Table 2: Thermal Properties of Epoxy Resin (EP) with and without ODDPO Flame Retardant

| Material | Initial Decomposition Temp. (T_d5%) | Glass Transition Temp. (T_g) |

|---|---|---|

| Unmodified EP | 370.2 °C | 165.4 °C |

| EP/ODDPO-1.2 (1.2 wt% P) | 360.2 °C | 157.8 °C |

Data illustrates the minimal negative impact of a specific phosphine oxide (ODDPO) on the thermal properties of an epoxy matrix. mdpi.com

Luminescent and Optoelectronic Materials